molecular formula C16H13ClO2 B14462409 (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester CAS No. 67249-05-2

(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester

Cat. No.: B14462409
CAS No.: 67249-05-2
M. Wt: 272.72 g/mol
InChI Key: ACEFXOFCEYCRMX-NSCUHMNNSA-N
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Description

(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a vinyl group attached to a benzoic acid moiety, with a chlorine atom substituted on the phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethyl-substituted benzoic acid methyl esters.

    Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoic acid methyl ester
  • 4-Vinylbenzoic acid methyl ester
  • 4-Chlorostyrene

Comparison

Compared to similar compounds, (e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester is unique due to the presence of both a chlorine atom and a vinyl group on the benzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

67249-05-2

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

methyl 4-[(E)-2-(4-chlorophenyl)ethenyl]benzoate

InChI

InChI=1S/C16H13ClO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h2-11H,1H3/b3-2+

InChI Key

ACEFXOFCEYCRMX-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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